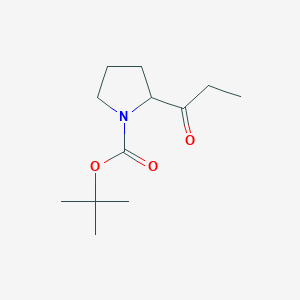![molecular formula C21H19ClN2O2S B15127921 9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OTS514 hydrochloride is a potent inhibitor of the lymphokine-activated killer T cell-originated protein kinase (TOPK). This compound has shown significant growth-suppressive effects on various cancer cell lines, particularly small cell lung cancer (SCLC) cells . It is known for its ability to induce cell cycle arrest and apoptosis, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of OTS514 hydrochloride involves multiple steps, starting from the appropriate thiophene and quinolone derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
OTS514 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
OTS514 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of kinase inhibitors.
Biology: The compound is employed in cell biology to study cell cycle regulation and apoptosis.
Medicine: OTS514 hydrochloride is investigated for its potential therapeutic effects in cancer treatment, particularly in targeting TOPK-positive tumors.
Industry: It is used in the development of new cancer therapies and in the production of research-grade chemicals
Mechanism of Action
OTS514 hydrochloride exerts its effects by inhibiting the activity of TOPK, a kinase involved in cell proliferation and survival. By binding to the active site of TOPK, OTS514 hydrochloride prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells that overexpress TOPK .
Comparison with Similar Compounds
Similar compounds to OTS514 hydrochloride include:
OTS964: Another potent TOPK inhibitor with similar mechanisms of action.
SY-5609: A BRD4 inhibitor that also targets cancer cell proliferation.
TCS-PIM-1-4a: A Pim inhibitor that blocks mTORC1 activity and induces apoptosis. OTS514 hydrochloride is unique in its high potency and specificity for TOPK, making it a valuable tool in cancer research
Properties
Molecular Formula |
C21H19ClN2O2S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
9-[4-(1-aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride |
InChI |
InChI=1S/C21H18N2O2S.ClH/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18;/h3-9,12H,10,22H2,1-2H3;1H |
InChI Key |
YCRRQRJUNVBPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C2C1=NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)
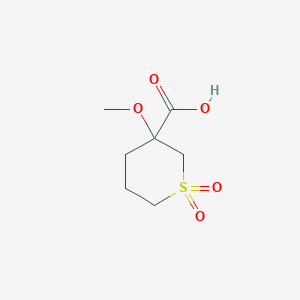
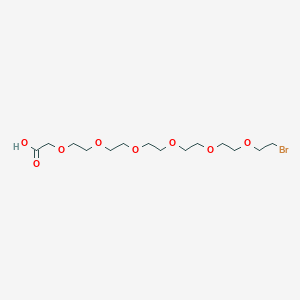
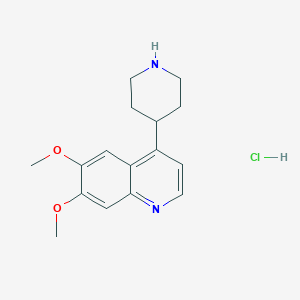
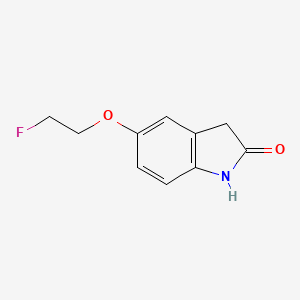
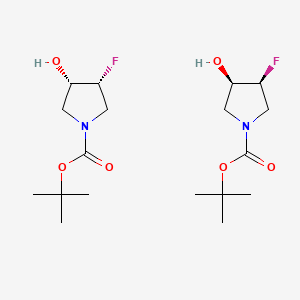
![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)
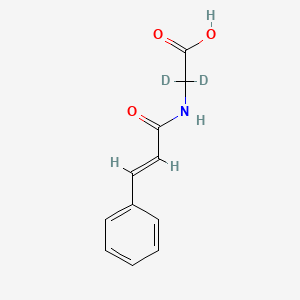
![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
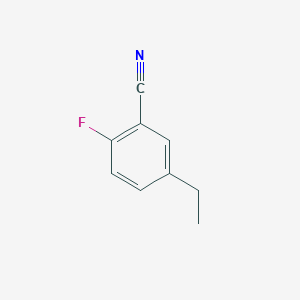
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
